Nitrato de metilo

Descripción general

Descripción

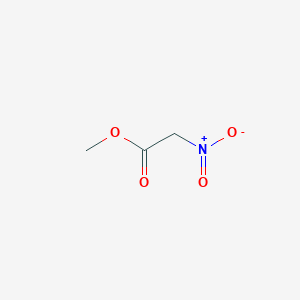

Methyl nitroacetate is an organic compound with the molecular formula C3H5NO4. It is a clear, colorless to light yellow liquid that is sensitive to light. This compound is primarily used in organic synthesis and has various applications in the field of chemistry.

Aplicaciones Científicas De Investigación

Methyl nitroacetate has several applications in scientific research:

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

Target of Action

Methyl nitroacetate, also known as Methyl 2-nitroacetate, is a chemical compound that is primarily used in the synthesis of various organic compounds . The primary targets of Methyl nitroacetate are the molecules involved in these synthesis reactions. It is used to produce α-amino acids, isoxazoles, and α,β-unsaturated compounds . It’s also a useful reactant in Michael additions, Mannich reactions, and cyclopropanations .

Mode of Action

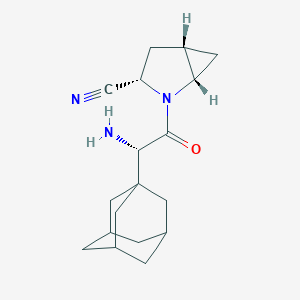

Methyl nitroacetate interacts with its targets by participating in chemical reactions. For instance, it can be used to generate phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes . This indicates that Methyl nitroacetate can undergo reactions that result in the formation of new compounds.

Biochemical Pathways

The exact biochemical pathways affected by Methyl nitroacetate are dependent on the specific reactions it is involved in. For example, in the production of α-amino acids, isoxazoles, and α,β-unsaturated compounds, Methyl nitroacetate would be involved in the biochemical pathways leading to the synthesis of these compounds .

Result of Action

The result of Methyl nitroacetate’s action is the formation of new compounds through chemical reactions. For instance, it can be used to produce α-amino acids, isoxazoles, and α,β-unsaturated compounds . It can also generate phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes .

Análisis Bioquímico

. .

Biochemical Properties

Methyl nitroacetate plays a significant role in biochemical reactions. It is used in the preparation of aromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates . It also generates phenyliodonium ylide, which is used in the highly enantioselective and diastereoselective Cu(I)-catalyzed cyclopropanation of alkenes

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl nitroacetate can be synthesized through the esterification of nitroacetic acid. One common method involves the reaction of nitromethane with potassium hydroxide to form the dipotassium salt of nitroacetic acid. This salt is then esterified with methanol in the presence of concentrated sulfuric acid to yield methyl nitroacetate .

Industrial Production Methods: Industrial production of methyl nitroacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Methyl nitroacetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroacetic acid.

Reduction: Reduction of methyl nitroacetate can yield methyl aminoacetate.

Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Nitroacetic acid.

Reduction: Methyl aminoacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

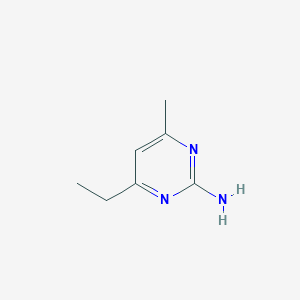

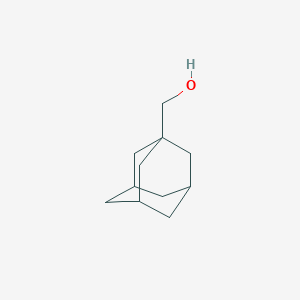

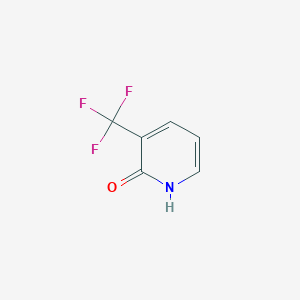

Comparación Con Compuestos Similares

- Ethyl nitroacetate

- Nitromethane

- 2-Nitroethanol

Comparison: Methyl nitroacetate is unique due to its combination of nitro and ester functional groups, which provide a balance of reactivity and stability. Compared to ethyl nitroacetate, it has a slightly lower molecular weight and boiling point, making it more volatile. Nitromethane, while similar in containing a nitro group, lacks the ester functionality, limiting its versatility in certain reactions. 2-Nitroethanol, on the other hand, has a hydroxyl group instead of an ester, which affects its reactivity and applications.

Propiedades

IUPAC Name |

methyl 2-nitroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBSWLMUHHZLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10179539 | |

| Record name | Nitroacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-57-0 | |

| Record name | Methyl 2-nitroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitroacetic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002483570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl nitroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitroacetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10179539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl nitroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

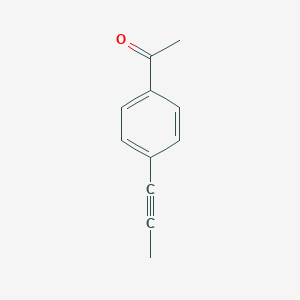

Feasible Synthetic Routes

Q1: What are some of the challenges associated with traditional methods for synthesizing Methyl nitroacetate?

A1: Traditional synthesis of Methyl nitroacetate involved a multi-step process utilizing hazardous reagents and intermediates. One significant risk was the use of the highly explosive dipotassium salt of nitroacetic acid, which required drying in a vacuum desiccator and grinding with a mortar and pestle. [, ] This process posed considerable safety risks for chemists. Additionally, the traditional method employed carcinogenic benzene as an extraction solvent, raising environmental concerns. []

Q2: How does the new synthetic method for Methyl nitroacetate improve upon the older method?

A2: A new procedure developed by researchers at the U.S. Army Research Laboratory provides a safer and more environmentally friendly approach to synthesizing Methyl nitroacetate. [, ] This method eliminates the need to handle the hazardous dipotassium salt of nitroacetic acid. Instead, it utilizes milder reaction conditions and avoids the use of carcinogenic solvents like benzene. This improved process reduces risks associated with synthesis and minimizes environmental impact.

Q3: What is the molecular formula and weight of Methyl nitroacetate?

A3: The molecular formula of Methyl nitroacetate is C3H5NO4, and its molecular weight is 121.08 g/mol.

Q4: Is spectroscopic data available to characterize Methyl nitroacetate?

A4: Yes, spectroscopic data such as IR, UV, MS, 1H-NMR, and 13C-NMR have been used to characterize Methyl nitroacetate and its derivatives. [, ] This data provides valuable information regarding the structure and properties of the compound and aids in confirming its synthesis.

Q5: What makes Methyl nitroacetate a useful building block in organic synthesis?

A5: Methyl nitroacetate's versatility stems from the presence of the nitro group, which can be readily transformed into other functional groups. It serves as a precursor for synthesizing various compounds, including α-amino acids, isoxazoles, and α,β-unsaturated compounds. []

Q6: How is Methyl nitroacetate utilized in the synthesis of cyclopropane α-amino acids?

A6: Methyl nitroacetate plays a key role in a copper-catalyzed asymmetric cyclopropanation reaction. [, , ] It reacts with iodosobenzene to generate a phenyliodonium ylide in situ, which then reacts with alkenes to yield nitrocyclopropane carboxylates. These carboxylates are subsequently converted into cyclopropane α-amino acids, valuable building blocks in medicinal chemistry. [, , ]

Q7: Can Methyl nitroacetate be used in C-arylation reactions?

A7: Yes, research demonstrates the C-arylation of Methyl nitroacetate and its corresponding nitronate salts using aryllead triacetates. [] This reaction allows for the introduction of aryl groups onto the Methyl nitroacetate molecule, further broadening its synthetic utility.

Q8: How does Methyl nitroacetate behave in reactions with dipolarophiles?

A8: In the presence of p-toluenesulfonic acid, Methyl nitroacetate reacts with dipolarophiles to generate 3-substituted 2-isoxazolines or isoxazoles. [] This reaction proceeds through the formation of a nitrile oxide intermediate, generated by the dehydration of Methyl nitroacetate. This reaction pathway highlights the compound's ability to participate in cycloaddition reactions, leading to the synthesis of heterocyclic compounds.

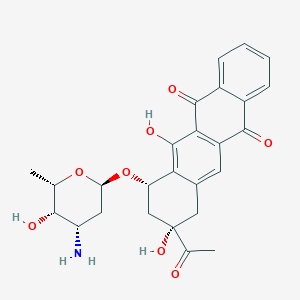

Q9: Are there any examples of Methyl nitroacetate participating in reactions with sugars?

A9: Methyl nitroacetate has been employed in reactions with sugar derivatives like aldehydo sugars. [] This reaction leads to the formation of 4-(glycosyl)isoxazoline N-oxides, demonstrating the compound's utility in carbohydrate chemistry.

Q10: Has Methyl nitroacetate been utilized in palladium-catalyzed reactions?

A10: Yes, Methyl nitroacetate has been employed in a palladium(II)-catalyzed allylic C—H alkylation reaction. [, ] This reaction enables the direct formation of sp3-sp3 C—C bonds from C—H bonds, showcasing the potential of Methyl nitroacetate in developing novel synthetic methodologies.

Q11: What is the role of DMSO in the palladium-catalyzed allylic C—H alkylation reaction using Methyl nitroacetate?

A11: In the palladium-catalyzed allylic C—H alkylation reaction with Methyl nitroacetate, DMSO acts as a π-acidic ligand. [, ] It plays a crucial role in promoting the functionalization of the π-allylPd intermediate, enabling the desired alkylation to occur.

Q12: Is there information available about the stability of Methyl nitroacetate under various conditions?

A12: While specific stability data for varying conditions isn't extensively covered in the provided research excerpts, the hazardous nature of its dipotassium salt precursor highlights the importance of careful handling and storage. [, ] Further research is necessary to explore its stability profile comprehensively.

Q13: Have there been any computational studies on Methyl nitroacetate and its derivatives?

A13: While the provided excerpts don't explicitly detail computational studies on Methyl nitroacetate itself, research using theoretical calculations like Mayer bond order and localized orbital locator (LOL) have been conducted on related hypervalent iodine(V) reagents like AIBX. [] Such computational approaches could be extrapolated to investigate the properties and reactivities of Methyl nitroacetate and its derivatives in future studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.